molecular formula C11H17Cl3F3N3 B2720483 N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride CAS No. 1707710-41-5

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride

Cat. No.: B2720483
CAS No.: 1707710-41-5
M. Wt: 354.62
InChI Key: KWRGQTFPVZMTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Pyridine: The piperidine derivative is then coupled with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Trihydrochloride Salt: The final step involves the formation of the trihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine or pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride
  • N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride

Uniqueness

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride is unique due to the specific positioning of the trifluoromethyl group at the 3-position of the pyridine ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds with different substitution patterns.

Properties

IUPAC Name

N-piperidin-4-yl-3-(trifluoromethyl)pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;;;/h1-2,5,8,15H,3-4,6-7H2,(H,16,17);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRGQTFPVZMTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)C(F)(F)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.